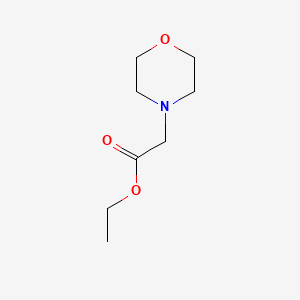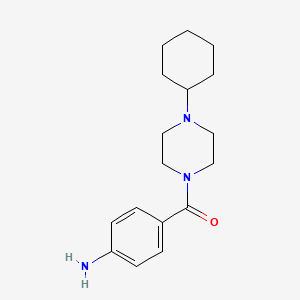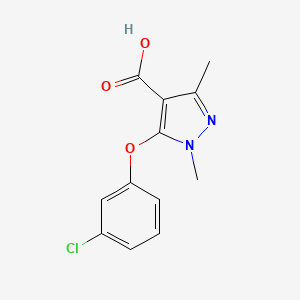
2-Morfolinoacetato de etilo
Descripción general
Descripción
Ethyl 2-Morpholinoacetate is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-Morpholinoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-Morpholinoacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
El 2-Morfolinoacetato de etilo se utiliza en la síntesis de diversos compuestos farmacéuticos. Su estructura es beneficiosa para crear derivados de morfolina, que están presentes en varias moléculas bioactivas y fármacos . El compuesto sirve como precursor en la preparación de derivados de arilglicina mediante funcionalización oxidativa C–H sp3 de ésteres α-amino, que son intermedios importantes en el desarrollo de fármacos .
Síntesis Orgánica
En química orgánica, el this compound se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas complejas. Es particularmente útil en reacciones que involucran la funcionalización de enlaces C–H sp3 adyacentes a un átomo de nitrógeno, lo que lleva a la creación de derivados de indolylglicina, que son valiosos en la química medicinal .
Ciencia de Materiales
El this compound juega un papel en la ciencia de materiales, particularmente en el campo de la catálisis. Puede participar en la síntesis de catalizadores utilizados para la oxidación de compuestos orgánicos, como el acetato de etilo, que es un compuesto orgánico volátil (VOC) común en entornos industriales .
Química Analítica
En química analítica, el this compound se utiliza para la calibración y validación de métodos analíticos, incluidos RMN, HPLC, LC-MS y UPLC. Sirve como un estándar o compuesto de referencia debido a sus propiedades físicas y químicas bien definidas .
Bioquímica
El compuesto encuentra aplicaciones en la investigación bioquímica, particularmente en el estudio de reacciones catalizadas por enzimas y vías bioquímicas. Su anillo de morfolina es un motivo común en compuestos bioactivos, lo que lo convierte en un modelo útil para estudiar interacciones moleculares y mecanismos de reacción .
Usos Industriales
El this compound se utiliza en diversos procesos industriales, incluida la producción de productos químicos finos y como intermedio en la síntesis de entidades químicas más complejas. Su estabilidad y reactividad lo convierten en un compuesto versátil en aplicaciones de química industrial .
Safety and Hazards
Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-Morpholinoacetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to bind with DNA and RNA sequences, indicating its potential in genetic and molecular biology research . The compound interacts with enzyme regulatory sites on ribosomes, causing conformational changes that affect the ribosome’s ability to bind tRNA . These interactions highlight the importance of Ethyl 2-Morpholinoacetate in studying protein synthesis and gene expression.
Cellular Effects
Ethyl 2-Morpholinoacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, the compound’s interaction with ribosomes can impact protein synthesis, thereby influencing cell function and gene expression . These effects make Ethyl 2-Morpholinoacetate a valuable tool in cellular and molecular biology research.
Molecular Mechanism
The molecular mechanism of Ethyl 2-Morpholinoacetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to enzyme regulatory sites on ribosomes, causing conformational changes that affect their function . This binding interaction can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression. The ability of Ethyl 2-Morpholinoacetate to modulate enzyme activity and gene expression makes it a powerful tool for studying molecular mechanisms in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-Morpholinoacetate can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that Ethyl 2-Morpholinoacetate is stable under certain conditions, but its effects on cellular function may vary over time . Long-term exposure to the compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 2-Morpholinoacetate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Toxic or adverse effects may also be observed at high doses, indicating the importance of determining the appropriate dosage for experimental studies . These dosage-dependent effects make Ethyl 2-Morpholinoacetate a valuable tool for studying the impact of chemical compounds on biological systems.
Metabolic Pathways
Ethyl 2-Morpholinoacetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzyme regulatory sites on ribosomes can influence the synthesis of proteins involved in metabolic pathways . Additionally, Ethyl 2-Morpholinoacetate may affect the activity of enzymes involved in the biosynthesis of fatty acids and other metabolites, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 2-Morpholinoacetate within cells and tissues are crucial for understanding its effects on cellular function. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement within cells, affecting its localization and accumulation . These interactions are important for studying the compound’s impact on cellular processes and its potential therapeutic applications.
Subcellular Localization
Ethyl 2-Morpholinoacetate’s subcellular localization is essential for understanding its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its effects on cellular processes
Propiedades
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)


![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)



![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)




